1-Fluoro-3,3-dimethyl-1,2-benziodoxole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-fluoro-3,3-dimethyl-1λ3,2-benziodoxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FIO/c1-9(2)7-5-3-4-6-8(7)11(10)12-9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FISITPXJYDTLHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2I(O1)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391728-13-4 | |
| Record name | 1-Fluoro-3,3-dimethyl-1,2-benziodoxole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
electrophilic fluorination mechanism with hypervalent iodine reagents
An In-Depth Technical Guide to the Core Mechanisms of Electrophilic Fluorination with Hypervalent Iodine Reagents
Foreword: Beyond the Reagent Bottle
For the modern researcher in medicinal and agrochemical development, the strategic introduction of fluorine is not merely a synthetic step; it is a transformative act. The unique physicochemical properties imparted by fluorine—enhanced metabolic stability, increased lipophilicity, and modulated bioavailability—make the C-F bond a cornerstone of contemporary molecular design.[1][2] For decades, this transformation was often relegated to harsh, hazardous reagents. The advent of hypervalent iodine chemistry has marked a paradigm shift, offering a toolkit of comparatively mild, selective, and environmentally benign reagents for this critical task.[1][3][4][5]
This guide is not a simple recitation of published procedures. It is a deep mechanistic exploration crafted from a field scientist's perspective. We will dissect the "why" behind the "how"—exploring the causal relationships that dictate reaction outcomes, from the choice of precatalyst to the subtle influence of the solvent cage. Our focus is on building a foundational, intuitive understanding of the core mechanistic pathways, empowering you to troubleshoot, optimize, and innovate in your own work.
The Arsenal: A Primer on Hypervalent Iodine(III) Fluorinating Agents
At the heart of these reactions are λ³-iodanes, iodine(III) species that possess a unique combination of electrophilicity at the iodine center and the ability to act as a source of electrophilic fluorine.[6][7] These reagents are broadly categorized into two families, each with distinct implications for experimental design.
The Workhorses: (Difluoroiodo)arenes (ArIF₂)
These are often the simplest conceptual entry point. Generated in situ, they are highly reactive and potent fluorinating agents. Their transient nature, however, necessitates careful control of reaction conditions.
-
Synthesis: There are two primary routes to generate ArIF₂ species.[4][5]
-
Oxidative Fluorination of Iodoarenes: An iodoarene precatalyst is oxidized in the presence of a fluoride source. A common combination is an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) with a fluoride source such as pyridine-HF or triethylamine-hydrofluoride.[3][4]
-
Ligand Exchange: A more stable hypervalent iodine(III) precursor, such as an iodosylarene (ArIO) or a diacetoxyiodoarene (ArI(OAc)₂), undergoes ligand exchange with a fluoride source.[4][5]
-
The Specialists: Stable and Isolable Fluoroiodanes
To overcome the handling challenges of in situ generated reagents, significant effort has been invested in developing bench-stable, crystalline fluoroiodanes. These reagents often incorporate a chelating sidearm on the aryl ring, which stabilizes the hypervalent iodine center.[8][9] A prime example is the fluoroiodane derived from 2-iodobenzoic acid derivatives, which are air- and moisture-stable solids.[8] Their stability and well-defined nature make them ideal for reactions requiring precise stoichiometry and for mechanistic studies.
The Core Logic: Deconstructing the Mechanistic Pathways
While the specific transition states and intermediates vary with the substrate and reagent, electrophilic fluorination with λ³-iodanes can be understood through a few fundamental mechanistic paradigms. The driving force for all these pathways is the highly favorable reduction of the iodine(III) center to a stable iodine(I) iodoarene.[7]
Pathway A: The Concerted Reductive Elimination
This is the most direct and frequently invoked mechanism, particularly for the fluorination of soft nucleophiles like β-dicarbonyl compounds.
-
Nucleophilic Attack & Ligand Exchange: The enol or enolate form of the substrate attacks the highly electrophilic iodine(III) center. This displaces one of the ligands (e.g., another fluoride or an acetate) to form a new Iodine-Carbon or Iodine-Oxygen bond.
-
Reductive Elimination: The key C-F bond-forming step occurs via reductive elimination. The fluorine ligand and the newly attached substrate are expelled together from the iodine's coordination sphere. This concerted process forms the fluorinated product and the reduced iodoarene byproduct.[6][7]
Caption: Alkene fluorination via a bridged iodonium intermediate.
Pathway C: Single-Electron Transfer (SET) Mechanisms
For highly electron-rich substrates, such as certain aromatic rings, a single-electron transfer mechanism may compete with or dominate the polar pathways. Evidence for these pathways can include the observation of radical species by EPR spectroscopy. [6]
-
SET Initiation: An electron is transferred from the substrate to the iodine(III) reagent. This generates a substrate radical cation and a transient iodine(II) radical species.
-
Radical Coupling or Fluoride Trapping: The substrate radical cation can then be trapped by a fluoride anion or undergo coupling with a fluorine radical (generated from the fragmentation of the iodine species) to form the final product.
The Catalytic Cycle: An Engine for Fluorination
The true power of hypervalent iodine chemistry is realized in catalytic systems, where a sub-stoichiometric amount of an iodoarene precatalyst drives the reaction. This approach is more atom-economical and avoids the need to isolate potentially unstable iodine(III) reagents.
The catalytic cycle is a synthesis of the concepts discussed above:
-
Oxidation (Initiation): The cycle begins with the oxidation of the stable, commercially available iodoarene (ArI) to the active ArIF₂ species using a terminal oxidant (e.g., m-CPBA) and a fluoride source (e.g., HF-Pyridine). [3][4]2. Fluorination (Turnover): The catalytically generated ArIF₂ reagent engages the substrate via one of the mechanistic pathways (A, B, or C) to deliver fluorine, producing the desired product.
-
Regeneration: In the fluorination step, the ArIF₂ is reduced back to the ArI precatalyst, which is then free to re-enter the oxidative phase of the cycle, enabling catalytic turnover.
Caption: The catalytic cycle for hypervalent iodine-mediated fluorination.
Field-Proven Insights: Causality in Experimental Design
A protocol is more than a list of instructions; it's a system where every choice has a consequence.
-
Reagent Choice (In situ vs. Stable): The decision to use an in situ generated ArIF₂ versus a stable, isolable fluoroiodane is a trade-off between convenience and control. In situ generation is often practical for screening and initial discovery, but stable reagents provide superior reproducibility and are essential for sensitive substrates where the presence of a co-oxidant could lead to side reactions. [8][9]* The Role of the Fluoride Source: The choice of fluoride source is critical. HF-Pyridine is a potent and widely used source but is highly corrosive and requires specialized handling. Solid sources like CsF are easier to handle but their low solubility can impact reaction kinetics. [4][5]Triethylamine trihydrofluoride (TREAT-HF) offers a good balance of reactivity and handling safety. [8]* Solvent Effects: Non-coordinating solvents like dichloromethane or acetonitrile are common. Protic solvents are generally avoided as they can compete with the substrate in attacking the iodine center. In some cases, solvent can play a direct role by stabilizing charged intermediates, potentially shifting the mechanistic pathway. [9]
A Self-Validating Protocol: Catalytic α-Fluorination of a β-Ketoester
This protocol for the fluorination of ethyl 2-oxocyclopentanecarboxylate serves as a reliable, self-validating workflow, grounded in the mechanistic principles discussed.
Workflow Diagram
Caption: Experimental workflow for catalytic α-fluorination.
Detailed Methodology
-
Materials:
-
4-Iodotoluene (10 mol%)
-
Ethyl 2-oxocyclopentanecarboxylate (1.0 equiv)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 equiv)
-
Pyridine-HF (70% HF, 1.5 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous solutions of NaHCO₃ and Na₂S₂O₃
-
-
Procedure:
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-iodotoluene (0.1 mmol) and ethyl 2-oxocyclopentanecarboxylate (1.0 mmol).
-
Inerting: Seal the flask with a septum, and purge with argon for 5 minutes.
-
Solvent Addition: Add anhydrous DCM (5 mL) via syringe and stir to dissolve the solids.
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Reagent Addition (CAUTION): Slowly add pyridine-HF (1.5 mmol) via a plastic syringe. [Causality: Pyridine-HF is the fluoride source required for the formation of the active ArIF₂ species.] Stir for 5 minutes.
-
Oxidant Addition: Add m-CPBA (1.2 mmol) portion-wise over 10 minutes, ensuring the internal temperature does not rise significantly. [Causality: m-CPBA is the terminal oxidant that converts the I(I) precatalyst to the active I(III) state.]
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the consumption of the starting material by TLC.
-
Quenching: Upon completion, cool the flask back to 0 °C and slowly quench the reaction by adding a 1:1 mixture of saturated aq. NaHCO₃ and Na₂S₂O₃ until effervescence ceases. [Causality: Na₂S₂O₃ reduces excess oxidant, and NaHCO₃ neutralizes the acidic HF.]
-
Workup: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the α-fluorinated product.
-
Data Summary: Substrate Scope
The catalytic methodology is applicable to a range of substrates. The following table provides representative data.
| Substrate | Fluoride Source | Oxidant | Yield (%) | Reference |
| Ethyl 2-oxocyclopentanecarboxylate | HF/Pyridine | mCPBA | 83 | [3] |
| 1,3-Diphenyl-1,3-propanedione | Et₃N·5HF | mCPBA | 95 | [3] |
| Diethyl malonate | HF/Pyridine | mCPBA | 75 | [3] |
| 2-Acetylcyclohexanone | Et₃N·3HF | mCPBA | 88 | [3] |
Future Horizons
The field of hypervalent iodine-mediated fluorination continues to advance at a rapid pace. The development of chiral iodoarene precatalysts for enantioselective fluorinations is a particularly active and promising frontier, offering the potential to construct complex, stereodefined fluorinated molecules with high efficiency. [3]As our mechanistic understanding deepens, so too will our ability to design more powerful, selective, and sustainable fluorination technologies for the challenges of tomorrow.
References
-
Singh, F. V., & Wirth, T. (2022). Progress in organocatalysis with hypervalent iodine catalysts. Chemical Society Reviews, 51(18), 8102–8139. [Link]
-
Stuart, A. M., et al. (2013). Electrophilic fluorination using a hypervalent iodine reagent derived from fluoride. Chemical Communications, 49(75), 8297-8299. [Link]
-
Yusubov, M. S., & Zhdankin, V. V. (2024). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. Chemical Reviews. [Link]
-
Zhdankin, V. V. (2024). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. American Chemical Society. [Link]
-
Sakthivel, K., et al. (2022). Recent progress in hypervalent iodine-mediated fluorination of organic compounds. ARKIVOC, 2022(7), 138-165. [Link]
-
Wang, R., et al. (2024). Hypervalent Iodine-Catalyzed Fluorination of Diene-Containing Compounds: A Computational Study. International Journal of Molecular Sciences, 25(13), 7109. [Link]
-
Togni, A., et al. (2014). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews, 114(12), 6330–6378. [Link]
-
MacMillan Group. (2003). The Chemistry of Hypervalent Iodine. Princeton University. [Link]
-
Patel, H. (2013). Electrophilic Fluorination. Bryn Mawr College. [Link]
-
Stuart, A. M., et al. (2024). Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides. Beilstein Journal of Organic Chemistry, 20, 1111–1117. [Link]
-
Kohlhepp, S. V., & Gulder, T. (2016). Hypervalent iodine(iii) fluorinations of alkenes and diazo compounds: new opportunities in fluorination chemistry. Chemical Society Reviews, 45(22), 6270-6288. [Link]
-
Stuart, A. M., et al. (2024). Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides. National Center for Biotechnology Information. [Link]
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- 2. brynmawr.edu [brynmawr.edu]
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- 4. Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. researchgate.net [researchgate.net]
- 9. Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical Deep Dive into the Reactivity of 1-Fluoro-3,3-dimethyl-1,2-benziodoxole: A Guide for the Modern Chemist
Introduction: Unveiling a Modern Fluorinating Agent
In the ever-expanding toolkit of synthetic organic chemistry, the quest for safe, selective, and efficient fluorinating agents is paramount. Organofluorine compounds are of immense interest in pharmaceuticals, agrochemicals, and materials science, owing to the unique properties conferred by the fluorine atom. Among the class of electrophilic fluorinating agents, hypervalent iodine(III) reagents have emerged as powerful tools. This guide provides an in-depth theoretical and practical examination of 1-Fluoro-3,3-dimethyl-1,2-benziodoxole, a compound that stands at the forefront of this chemical class.
This document moves beyond a simple recitation of facts to explore the fundamental principles governing the reactivity of this reagent. We will dissect its electronic structure, delve into computationally elucidated reaction mechanisms, and provide a framework for predicting its behavior. The insights presented herein are curated for researchers, scientists, and drug development professionals who seek to harness the full potential of modern fluorination chemistry.
Molecular Architecture: The Foundation of Reactivity
The reactivity of any chemical entity is intrinsically linked to its three-dimensional structure and electronic properties. This compound, a λ³-iodane, is no exception. Its stability and capacity to act as an electrophilic fluorine source are direct consequences of its unique molecular geometry.
Synthesis and Structural Confirmation
The title compound is accessible through the oxidative fluorination of its precursor, 2-(2-Iodophenyl)propan-2-ol. A common and effective method involves the use of Selectfluor™ (F-TEDA-BF₄) in a suitable solvent like acetonitrile.[1] This synthesis provides a stable, crystalline solid that can be handled under standard laboratory conditions.[1]
Exemplary Synthetic Protocol: Preparation of this compound [1]
-
Dissolution: Dissolve 2-(2-Iodophenyl)-propan-2-ol (1.0 eq) in acetonitrile.
-
Addition of Fluorinating Agent: Add Selectfluor™ (approx. 1.3 eq) to the solution in one portion.
-
Reaction: Stir the mixture at room temperature for approximately 16 hours.
-
Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the crude product in chloroform and wash with water.
-
Drying and Isolation: The organic layer should be dried carefully. Caution: Standard drying agents like anhydrous MgSO₄ can lead to the displacement of the fluoride by a sulfate anion.[1] Co-evaporation with benzene is a recommended alternative to prevent this side reaction.[1] The final product is typically isolated as a crystalline solid.
The Hypervalent Iodine Core: A Theoretical Perspective
X-ray crystallographic analysis reveals that the iodine atom in this compound adopts a distorted T-shaped geometry.[1][2] This is a hallmark of 10-I-3 compounds (10 valence electrons, 3 ligands on Iodine) and is accurately predicted by Valence Shell Electron Pair Repulsion (VSEPR) theory. The geometry arises from a pseudotrigonal-bipyramidal arrangement where two lone pairs of electrons on the iodine atom occupy equatorial positions to minimize repulsion.[2] The apical positions are occupied by the highly electronegative fluorine atom and the endocyclic oxygen atom, while the phenyl ring occupies an equatorial position.
The I-F and I-O bonds are key to the molecule's reactivity. Crystallographic data indicates that the I-O bond length is approximately 2.017-2.022 Å, while the I-F bond is slightly longer at around 2.045-2.046 Å.[1] This is consistent with the trans effect observed in hypervalent iodine compounds, where the more electronegative ligand (Fluorine) weakens the bond to the ligand in the trans position (Oxygen).[1]
| Property | Value | Source |
| IUPAC Name | 1-fluoro-3,3-dimethyl-1λ³,2-benziodoxole | PubChem[3] |
| Molecular Formula | C₉H₁₀FIO | PubChem[3] |
| Molecular Weight | 280.08 g/mol | Fisher Scientific[4] |
| Physical Form | Crystalline Powder | Fisher Scientific[4] |
| Melting Point | 88°C | Fisher Scientific[4] |
| CAS Number | 1391728-13-4 | PubChem[3] |
Diagram 1: Synthesis of this compound
Caption: Nucleophilic attack on fluorine in an Sₙ2-type pathway.
The Role of the Iodine Center and Ligands
The electrophilicity of the fluorine atom is modulated by the iodine center and its other ligands. The benziodoxole framework provides a rigid scaffold that contributes to the stability of the reagent. The gem-dimethyl groups on the five-membered ring also play a role in tuning the electronic properties and solubility.
Theoretical studies indicate that the iodine atom in hypervalent iodine catalysts becomes electropositive due to its interaction with electronegative atoms like fluorine. [5]This positive character enhances its ability to stabilize the developing negative charge on the iodine as it is reduced from I(III) to I(I) during the fluorination reaction, thereby facilitating the process.
Comparing Reactivity: A Computational Benchmark
While this compound is effective, it is known to be less reactive than some other common electrophilic fluorinating agents. For instance, in one study, it was found to be completely unreactive for the fluorination of anisole under conditions where other reagents would succeed. [1]This difference in reactivity can be rationalized through computational chemistry.
By calculating the activation barriers for the fluorination of a standard model nucleophile with a series of different N-F and I-F reagents, a quantitative reactivity scale can be established. [6]Such studies consistently show that cationic reagents like Selectfluor™ exhibit lower activation barriers than neutral reagents. The fluoro-benziodoxole, being a neutral species, fits this trend, possessing a higher activation barrier and thus lower reactivity compared to its cationic counterparts. This insight is crucial for experimental design, allowing scientists to select a reagent of appropriate reactivity for a given transformation.
Practical Applications and Experimental Considerations
Theoretical understanding must be paired with practical application to be truly valuable. This compound has been successfully employed in the fluorination of various nucleophiles, including in the synthesis of fluorobenzoxazepines. [7]
General Protocol for Electrophilic Fluorination
The following represents a generalized, self-validating protocol for the fluorination of an activated substrate.
-
Substrate Preparation: Dissolve the nucleophilic substrate (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile) under an inert atmosphere.
-
Reagent Addition: Add this compound (typically 1.1-1.5 eq) to the solution. The reaction can often be performed at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS). The disappearance of the starting material and the appearance of a new, more polar spot (for TLC) often indicates product formation.
-
Quenching and Workup: Upon completion, the reaction can be quenched with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel to afford the desired fluorinated compound.
Analytical Characterization
Characterization of the reagent itself can be challenging due to its lability under certain analytical conditions. For example, it is known to decompose on silica gel, precluding analysis by standard chromatographic methods. [7]However, techniques like High-Resolution Mass Spectrometry (HRMS) and ¹⁹F-NMR are invaluable. In HRMS, a characteristic signal is the loss of fluorine from the molecular ion. [7]¹⁹F-NMR provides a clear and unambiguous signal for the I-F species. [7]
Safety, Handling, and Future Outlook
Trustworthiness in Protocol: As with all hypervalent iodine compounds, caution is advised. While generally stable, they are energetic materials that can decompose exothermally, particularly upon heating in the solid state. [2]The analogous trifluoromethyl derivative is known to undergo rapid exothermic decomposition above its melting point. [8]Standard laboratory safety precautions, including the use of personal protective equipment, should always be employed. The compound is also classified as an oxidizer and can cause skin and eye irritation. [3] The theoretical study of reagents like this compound continues to be a vibrant area of research. Future computational work will likely focus on developing more accurate predictive models for substrate scope and stereoselectivity, designing novel hypervalent iodine catalysts with enhanced reactivity and selectivity,[5][9] and exploring new reaction pathways beyond simple fluorination. The synergy between theoretical prediction and experimental validation will undoubtedly accelerate the discovery of next-generation reagents for applications in drug discovery and beyond.
References
- Title: [18F]Fluoro-benziodoxole: A no-carrier-added electrophilic fluorinating reagent.
- Title: Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents Source: ACS Publications URL
- Title: this compound | C9H10FIO | CID 72546672 Source: PubChem URL
- Title: this compound 98.
- Title: Mechanisms of Formation and Rearrangement of Benziodoxole-Based CF3 and SCF3 Transfer Reagents Source: The Journal of Organic Chemistry - ACS Publications URL
- Title: Recent Advances in the Application of Selectfluor (TM)
- Title: Hypervalent Iodine-Catalyzed Fluorination of Diene-Containing Compounds: A Computational Study Source: PMC - NIH URL
-
Title: 1-Fluoro-3,3-dimethyl-1,3-dihydro-1λ-benzo[d]i[2][7]odoxole Source: ResearchGate URL:
- Title: Recent Advances in the Application of Selectfluor TM F-TEDA-BF 4 as a Versatile Mediator or Catalyst in Organic Synthesis Source: MDPI URL
- Title: (PDF)
- Title: Transformations of Organic Molecules with F-TEDA-BF4 in Ionic Liquid Media Source: PMC - NIH URL
- Title: Recent progress in hypervalent iodine-mediated fluorination of organic compounds Source: arkat usa URL
- Title: Electrophilic fluorination Source: Wikipedia URL
- Title: Fluorination Chemistry Source: Sigma-Aldrich URL
- Title: A quantitative reactivity scale for electrophilic fluorinating reagents Source: RSC Publishing URL
- Title: Hypervalent iodine(iii)
- Title: Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V)
- Title: 1-trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole Source: Organic Syntheses Procedure URL
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- 4. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
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- 9. Hypervalent iodine(iii) fluorinations of alkenes and diazo compounds: new opportunities in fluorination chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Methodological & Application
monofluorination of β-ketoesters using 1-Fluoro-3,3-dimethyl-1,2-benziodoxole
Application Note: Precision Monofluorination of -Ketoesters using 1-Fluoro-3,3-dimethyl-1,2-benziodoxole
Executive Summary
This application note details the protocol for the electrophilic
While Selectfluor is the industry standard for general fluorination, this compound is particularly valuable for:
-
Sterically demanding substrates: Its planar geometry allows access to hindered enolates.
-
Late-stage functionalization: It operates under mild conditions, preserving sensitive functional groups.
-
Mechanistic Specificity: It avoids the generation of strong cationic byproducts often associated with N-F reagents.
Reagent Profile & Safety Architecture
Reagent Characteristics
| Property | Specification |
| Chemical Name | This compound |
| Common Name | Togni-F Reagent / Fluoro-benziodoxole |
| CAS Number | 1391728-13-4 |
| Molecular Weight | 280.08 g/mol |
| Appearance | White to pale yellow crystalline powder |
| Stability | Moisture sensitive; Thermally unstable >80°C (Exothermic decomposition) |
| Storage | -20°C under Argon/Nitrogen; Desiccated |
Critical Safety Protocol (Self-Validating System)
WARNING: Hypervalent iodine compounds are potentially explosive and shock-sensitive.
-
Thermal Limit: Never heat the neat solid above 60°C.
-
Chemical Incompatibility: Avoid contact with strong reducing agents or transition metal catalysts unless specified.
-
HF Generation: Upon hydrolysis or reaction, this reagent releases HF equivalents. All protocols must be performed in a fume hood with Calcium Gluconate gel (HF antidote) readily available.
Mechanistic Insight
The fluorination of
Mechanism of Action
-
Enolization: The
-ketoester tautomerizes to its enol form (often assisted by HF or Lewis acid additives). -
Ligand Exchange: The enol oxygen attacks the electrophilic iodine center, displacing the fluorine atom (or associating with it).
-
Reductive Elimination / Ligand Coupling: A rearrangement occurs where the fluorine is transferred to the
-carbon, and the iodine is reduced from I(III) to I(I), releasing the iodobenzoic acid derivative.
Figure 1: Mechanistic pathway for electrophilic fluorination using hypervalent iodine.
Experimental Protocol
Standard Operating Procedure (Activated Method)
This protocol utilizes an HF-amine additive to catalyze the enolization and activate the hypervalent iodine species, ensuring high yields even for less reactive substrates.
Reagents:
-
Substrate:
-Ketoester (1.0 equiv) -
Fluorinating Agent: this compound (2.0 equiv)[1]
-
Activator:
(Treat as HF source - CAUTION ) -
Solvent: Dichloromethane (DCM), anhydrous.
Step-by-Step Methodology:
-
Preparation (Glovebox/Inert Atmosphere):
-
Weigh This compound (2.0 equiv) into a dry reaction vial equipped with a magnetic stir bar.
-
Note: If a glovebox is unavailable, weigh rapidly in air and purge immediately with
. The reagent is hygroscopic.[2]
-
-
Solvent & Activator Addition:
-
Add anhydrous DCM (0.5 M concentration relative to substrate).
-
Add
(approx. 2.5 equiv). -
Observation: The mixture may be heterogeneous initially.
-
-
Substrate Addition:
-
Add the
-ketoester (1.0 equiv) neat or as a concentrated solution in DCM. -
Seal the vial immediately (Teflon-lined cap).
-
-
Reaction:
-
Heat the mixture to 40°C with vigorous stirring.
-
Time: 18–24 hours.
-
Monitoring: Monitor by TLC or
-NMR. The product usually appears at -180 to -200 ppm (doublet due to H-F coupling if -proton remains).
-
-
Workup (Quenching):
-
Cool to room temperature.[2]
-
Carefully add saturated aqueous
solution. Caution: Gas evolution ( ) will occur. Ensure the pH is basic to neutralize all HF species. -
Extract with DCM (
). -
Wash combined organics with brine, dry over
, and concentrate.
-
-
Purification:
-
Purify via silica gel flash chromatography.[3]
-
Eluent: Typically Hexanes/EtOAc gradients. The fluorinated product is often slightly less polar than the starting material.
-
Workflow Diagram
Figure 2: Operational workflow for the fluorination protocol.[4]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Moisture in solvent deactivating the reagent. | Use freshly distilled DCM or molecular sieves. Ensure reagent was stored correctly. |
| Decomposition | Temperature too high (>50°C). | Strictly maintain 40°C. The I-F bond is labile. |
| Side Products | Radical pathway activation. | Add a radical scavenger (e.g., BHT) if radical byproducts are suspected (rare for this reagent). |
| Poor Separation | Iodobenzoic acid byproduct co-eluting. | Wash the organic layer with 1M NaOH during workup to remove the acidic iodine byproduct (2-(2-hydroxypropan-2-yl)iodobenzene derivative). |
References
-
Matoušek, V., Pietrasiak, E., & Togni, A. (2013). Synthesis and Reactivity of a Benziodoxole-Based Hypervalent Iodine Fluoro-Reagent. The Journal of Organic Chemistry, 78(13), 6763–6768.
-
TCI Chemicals. (n.d.). Product Protocol: this compound (Product No.[1] F0957). TCI Chemicals Application Notes.
-
Granados, A., & Vallribera, A. (2020).[5] Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Molecules, 25(14), 3264.[5]
-
Charpentier, J., Früh, N., & Togni, A. (2015). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews, 115(2), 650–682. (Context on Benziodoxole stability).
Application Note: Advanced Analytical Strategies for Monitoring Electrophilic Fluorinations Using 1-Fluoro-3,3-dimethyl-1,2-benziodoxole
Abstract
This document provides a comprehensive guide to the essential analytical techniques for monitoring organic reactions that utilize 1-Fluoro-3,3-dimethyl-1,2-benziodoxole, a prominent electrophilic fluorinating agent. Effective reaction monitoring is critical for optimizing yield, minimizing byproduct formation, and ensuring the safety and scalability of synthetic processes. This guide moves beyond mere procedural lists to explain the underlying principles behind methodological choices. We present detailed, field-tested protocols for Nuclear Magnetic Resonance Spectroscopy (¹⁹F and ¹H NMR), High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC), empowering researchers to generate robust and reliable data.
The Imperative for Real-Time Reaction Intelligence
This compound is a powerful reagent for the introduction of fluorine into organic molecules, a transformation of immense interest in medicinal and materials chemistry.[1] As with many hypervalent iodine reagents, its reactivity necessitates precise control and monitoring.[2][3] The core objective of monitoring these reactions is to track the simultaneous consumption of the starting material (substrate) and the fluorinating agent, and the corresponding formation of the desired fluorinated product and the reduced iodane byproduct, 2-(2-Iodophenyl)propan-2-ol. Understanding the kinetics and pathway of this transformation is not merely academic; it is fundamental to process optimization, impurity profiling, and ensuring reproducible outcomes.
The primary species to monitor in a typical reaction are:
-
Substrate: The organic molecule undergoing fluorination.
-
This compound: The active fluorinating agent.
-
Fluorinated Product: The desired outcome of the reaction.
-
Reduced Byproduct: 2-(2-Iodophenyl)propan-2-ol, the remnant of the fluorinating agent after fluorine transfer. Its appearance is a direct indicator of reaction progress.
This guide details the application of the most effective techniques to track these species, providing both qualitative and quantitative insights.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural and Quantitative Powerhouse
NMR spectroscopy is arguably the most powerful tool for in situ or ex situ monitoring of fluorination reactions due to its ability to provide unambiguous structural information and accurate quantification without chromatographic separation.[4][5]
¹⁹F NMR Spectroscopy: A Direct Window into Fluorination
The unique properties of the ¹⁹F nucleus—100% natural abundance, high gyromagnetic ratio, and a wide chemical shift range—make ¹⁹F NMR an exceptionally sensitive and specific technique for this application.[6][7] The large chemical shift dispersion minimizes signal overlap, providing a clean baseline and allowing for clear differentiation between the fluorine in the reagent and the newly formed C-F bond in the product.[6][8]
Causality Behind the Protocol: This protocol is designed for quantitative accuracy. An internal standard with a known concentration and a distinct ¹⁹F resonance is essential for precise quantification. A long relaxation delay (D1) is critical to ensure that all ¹⁹F nuclei fully relax between pulses, guaranteeing that the signal integration is directly proportional to the molar concentration.[9]
Experimental Protocol: Quantitative ¹⁹F NMR
-
Sample Preparation:
-
Carefully withdraw a 0.1 mL aliquot from the reaction mixture at a specific time point.
-
Immediately quench the aliquot in a vial containing 0.5 mL of a deuterated solvent (e.g., CDCl₃ or CD₃CN) that has been pre-loaded with a known concentration of an internal standard (e.g., trifluorotoluene). The quenching dilutes the sample and stops the reaction.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup & Acquisition:
-
Use a standard broadband or fluorine-specific probe.
-
Acquire the spectrum with proton decoupling.
-
Key Acquisition Parameters:
-
Pulse Angle: 30-45°
-
Relaxation Delay (D1): 25-30 seconds.[9] This is crucial for accurate integration.
-
Number of Scans (NS): 16-64, depending on concentration.
-
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase, and baseline correction).
-
Integrate the signal for the internal standard, the this compound reagent, and the fluorinated product.
-
Calculate the concentration and conversion based on the relative integrations and the known concentration of the internal standard.
-
| Compound | Typical ¹⁹F Chemical Shift Range (ppm) | Notes |
| This compound | Varies (consult literature for specific δ) | Signal will decrease over time. |
| Fluorinated Product | Highly variable (-70 to -250 ppm) | Signal will increase over time. The specific shift is structurally dependent. |
| Internal Standard (e.g., C₆H₅CF₃) | ~ -63 ppm | Integration should remain constant across all time points. |
¹H NMR Spectroscopy: Monitoring the Organic Framework
While ¹⁹F NMR tracks the key fluorine-containing species, ¹H NMR provides complementary information about the non-fluorinated components of the reaction mixture. It is excellent for observing the disappearance of the substrate's characteristic peaks and the appearance of peaks from both the fluorinated product and the reduced iodane byproduct.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Follow the same quenching and dilution procedure as for ¹⁹F NMR. An internal standard (e.g., 1,3,5-trimethoxybenzene) can be added for quantification.
-
Acquisition: Acquire a standard proton spectrum. A relaxation delay of 1-5 seconds is typically sufficient.
-
Data Analysis:
-
Identify characteristic peaks for the substrate, product, and the byproduct.
-
Monitor the change in integration of these peaks over time relative to the internal standard to determine reaction progress.
-
| Compound | Key ¹H NMR Spectroscopic Handles |
| Substrate | Disappearance of a specific proton signal (e.g., at the reaction site). |
| Product | Appearance of new signals, possibly with H-F coupling. |
| 2-(2-Iodophenyl)propan-2-ol (Byproduct) | Appearance of characteristic aromatic and methyl proton signals. |
High-Performance Liquid Chromatography (HPLC): The Separation Specialist
Causality Behind the Protocol: The choice of a C18 column is based on its versatility for separating a wide range of organic molecules of moderate polarity. A gradient elution is employed to ensure adequate separation of all components, from the more polar byproduct to the less polar substrate and product, within a reasonable timeframe. A Diode Array Detector (DAD) is superior to a simple UV detector as it provides UV spectra for each peak, aiding in peak identification and purity assessment.
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation:
-
Withdraw a ~0.05 mL aliquot from the reaction.
-
Quench immediately in 1.0 mL of the mobile phase (e.g., acetonitrile/water mixture). Quenching with a solution containing a small amount of sodium thiosulfate can be beneficial to neutralize the hypervalent iodine reagent.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a higher percentage of A, and linearly increase B over 10-20 minutes.
-
Flow Rate: 0.5 - 1.5 mL/min
-
Column Temperature: 30-40 °C
-
Detector: DAD/UV, monitoring at multiple wavelengths (e.g., 230 nm, 254 nm).
-
-
Data Analysis:
-
Identify peaks by comparing retention times with authentic standards of the starting material and, if available, the product. The byproduct peak can often be identified as a new, relatively polar component that grows over time.
-
Generate a calibration curve for the starting material to quantify its consumption accurately.
-
| Compound | Expected Elution Order (Reversed-Phase) | Notes |
| 2-(2-Iodophenyl)propan-2-ol (Byproduct) | Early | More polar, elutes first. |
| Substrate / Product | Mid-to-Late | Elution order depends on relative polarity. |
| This compound | Mid-to-Late | May degrade on column; monitor its disappearance. |
Visualization of Monitoring Workflows
General Analytical Workflow
The following diagram illustrates the standardized workflow for analyzing a reaction aliquot.
Caption: Standard workflow from reaction sampling to data interpretation.
Decision Matrix for Technique Selection
Choosing the right analytical tool depends on the specific requirements of the study.
Caption: Decision tree for selecting the optimal analytical technique.
Trustworthiness and Self-Validation
To ensure the integrity of your results, every analytical run should be a self-validating system.
-
Internal Standards: As emphasized in the protocols, the use of an internal standard is non-negotiable for quantitative work. It corrects for variations in sample volume, instrument response, and concentration.
-
Control Experiments: Analyze a "time zero" aliquot to confirm the initial concentrations and ensure no degradation has occurred prior to reaction initiation.
-
Method Orthogonality: When possible, confirm results from one technique with another (e.g., confirm HPLC-derived conversion rates with NMR). Discrepancies can reveal underlying issues like compound instability on an HPLC column or NMR signal suppression.
Conclusion
The effective monitoring of reactions involving this compound is achieved through the intelligent application of modern analytical techniques. ¹⁹F NMR offers unparalleled specificity for tracking the fluorination event, while ¹H NMR and HPLC provide a broader view of all reaction components. By understanding the principles behind these methods and adhering to rigorous, self-validating protocols, researchers can accelerate discovery, optimize processes, and deliver robust, high-quality chemical transformations.
References
-
Organic Syntheses. (n.d.). 1-trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in Fluorinated Colloidal Nanosystems for Biological Detection and Surface Coating. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for Iodine. Retrieved from [Link]
-
Jagannathan, J. (2021). Reaction Monitoring Tutorial. YouTube. Retrieved from [Link]
-
MDPI. (2021). Sustainable Methods in Hypervalent Iodine Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. Retrieved from [Link]
-
ACS Publications. (2024). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. Retrieved from [Link]
-
Europe PMC. (n.d.). [18F]Fluoro-benziodoxole: A no-carrier-added electrophilic fluorinating reagent. Rapid, simple radiosynthesis, purification and. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hypervalent Iodine Compounds. Retrieved from [Link]
-
MacMillan Group, Princeton University. (2003). The Chemistry of Hypervalent Iodine. Retrieved from [Link]
-
Waser, J. (2021). Merging Hypervalent Iodine and Photoredox Chemistry for Reaction Discovery. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC. Retrieved from [Link]
-
ACS Publications. (2003). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry. Retrieved from [Link]
-
Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. Retrieved from [Link]
-
ACS Publications. (2020). Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis. Organic Letters. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]
-
DiVA portal. (2022). Synthetic and Mechanistic Studies with Iodine(III) Reagents. Retrieved from [Link]
-
MDPI. (2024). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Reactivities of electrophilic N–F fluorinating reagents. Retrieved from [Link]
-
DiVA portal. (2015). Novel Applications of Benziodoxole Reagents in the Synthesis of Organofluorine Compounds. Retrieved from [Link]
-
PubMed. (2006). Synthesis and evaluation of fluorogenic reagents for simultaneous detection of peptides and proteins by HPLC in two different samples. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch. PMC. Retrieved from [Link]
-
ACS Publications. (2013). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Retrieved from [Link]
-
Durham e-Theses. (2012). Electrophilic fluorination methodology. Retrieved from [Link]
-
National Center for Biotechnology Information. (2009). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC. Retrieved from [Link]
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. Hypervalent Iodine Compounds [organic-chemistry.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]
- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 8. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. ANALYTICAL METHODS - Toxicological Profile for Iodine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
effect of solvent on 1-Fluoro-3,3-dimethyl-1,2-benziodoxole reactivity
Welcome to the technical support center for 1-Fluoro-3,3-dimethyl-1,2-benziodoxole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile fluorinating agent. Here, we will delve into the critical role of solvent selection on the reactivity of this compound, offering practical advice in a user-friendly question-and-answer format.
Understanding the Reagent: A Note on Stability
This compound is a powerful electrophilic fluorinating agent. However, its reactivity is intrinsically linked to its stability. The iodine-fluorine bond is thermally labile, and the compound is known to decompose on silica gel[1]. This necessitates careful handling and purification. Furthermore, this reagent is sensitive to certain common laboratory practices, such as drying with magnesium sulfate, which can lead to unwanted side reactions. A thorough understanding of these properties is crucial for successful and reproducible experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My fluorination reaction is sluggish or not proceeding to completion. Could the solvent be the issue?
A1: Absolutely. The choice of solvent is critical in modulating the reactivity of this compound. The polarity and coordinating ability of the solvent can significantly influence the rate and efficiency of the fluorination reaction.
-
Expertise & Experience: Hypervalent iodine reagents, like the one , are electrophilic in nature. Their reactivity is enhanced in solvents that can support the polarization of the I-F bond, making the iodine center more susceptible to nucleophilic attack by the substrate. Polar aprotic solvents are generally preferred for this reason. They can solvate the charged intermediates and transition states that form during the reaction, thereby lowering the activation energy. In contrast, nonpolar solvents may not sufficiently stabilize these species, leading to slower reaction rates.
-
Troubleshooting Steps:
-
Solvent Swap: If you are using a nonpolar solvent such as hexane or toluene, consider switching to a polar aprotic solvent like acetonitrile (MeCN) or dichloromethane (DCM). Acetonitrile is often an excellent choice for promoting fluorination reactions with this reagent[1].
-
Concentration Adjustment: Ensure your reagents are sufficiently concentrated. Dilute conditions can slow down bimolecular reactions.
-
Temperature Increase: Cautiously increasing the reaction temperature can enhance the rate. However, be mindful of the thermal lability of the reagent and the potential for side product formation at elevated temperatures[1].
-
Q2: I am observing significant side product formation. How can my solvent choice mitigate this?
A2: Side product formation is a common issue and is often linked to the reactivity of the solvent itself or its inability to temper the reactivity of the fluorinating agent.
-
Expertise & Experience: Protic solvents, such as alcohols or water, are generally not recommended for use with this compound. The lone pairs on the oxygen atom of a protic solvent can act as nucleophiles, competing with your substrate and leading to the formation of byproducts. Furthermore, the acidic protons of protic solvents can potentially react with the substrate or the product. In some cases, even seemingly inert drying agents can be problematic. For instance, using anhydrous magnesium sulfate (MgSO₄) to dry a solution containing this compound has been reported to cause the displacement of the fluoride by the sulfate dianion, leading to an undesired side reaction.
-
Troubleshooting Steps:
-
Solvent Purity: Ensure your solvent is anhydrous. The presence of water can lead to hydrolysis of the reagent or other unwanted side reactions.
-
Avoid Protic Solvents: If your protocol uses a protic solvent, explore alternatives. If the substrate has poor solubility in common aprotic solvents, a mixture of solvents or a different polar aprotic solvent with higher solubilizing power, like DMF (with caution, see Q4), might be necessary.
-
Drying Agent Selection: Avoid using MgSO₄. Instead, consider drying the organic solution by co-evaporation with a non-reactive solvent like benzene or toluene, or by passing it through a plug of anhydrous sodium sulfate (Na₂SO₄).
-
Q3: My reaction yield is inconsistent. How can I improve reproducibility?
A3: Inconsistent yields often point to issues with reagent stability, reaction setup, or subtle variations in reaction conditions.
-
Expertise & Experience: The stability of this compound can be solvent-dependent. Some studies on analogous hypervalent iodine(V) fluorides have shown that coordinating solvents like acetonitrile can stabilize the reagent, potentially through halogen bonding. This stabilization can lead to more consistent reactivity and higher yields.
-
Troubleshooting Steps:
-
Standardize Your Solvent: Use a high-purity, anhydrous grade of your chosen solvent for all reactions to minimize variability. Acetonitrile is a good starting point for establishing a reproducible protocol.
-
Inert Atmosphere: While the reagent is generally considered air-stable for handling, performing reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent potential side reactions with atmospheric moisture and oxygen, especially for sensitive substrates or prolonged reaction times.
-
Fresh Reagent: Due to its thermal lability, it is advisable to use a fresh batch of the fluorinating agent or one that has been stored properly at a low temperature and protected from light.
-
Q4: Are there any solvents I should avoid altogether?
A4: Yes, some solvents are known to be incompatible with electrophilic fluorinating agents.
-
Expertise & Experience: Solvents that are readily oxidized or can act as strong nucleophiles should be avoided. For example, with some highly reactive N-F type electrophilic fluorinating agents, solvents like DMF, pyridine, and DMSO can react exothermically. While the reactivity of this compound is more moderate, it is prudent to be cautious with these solvents, especially at elevated temperatures.
-
Recommended Solvents:
-
Polar Aprotic: Acetonitrile (MeCN), Dichloromethane (DCM)
-
Nonpolar: Hexane, Toluene (use with the expectation of slower reaction rates)
-
-
Solvents to Use with Caution:
-
Tetrahydrofuran (THF): Can contain peroxides which may lead to side reactions. Use freshly distilled THF.
-
Dimethylformamide (DMF): May be suitable for some substrates but monitor for side reactions.
-
-
Solvents to Avoid:
-
Protic solvents (e.g., methanol, ethanol, water)
-
Strongly coordinating and nucleophilic solvents (e.g., pyridine)
-
Solvent Property Data Table
| Solvent | Dielectric Constant (ε) | Polarity | Type | Boiling Point (°C) | Comments |
| Acetonitrile (MeCN) | 37.5 | Polar | Aprotic | 82 | Generally an excellent choice, can stabilize the reagent. |
| Dichloromethane (DCM) | 9.1 | Polar | Aprotic | 40 | A common and effective solvent for many fluorinations. |
| Tetrahydrofuran (THF) | 7.6 | Polar | Aprotic | 66 | Use with caution due to potential peroxide impurities. |
| Toluene | 2.4 | Nonpolar | Aprotic | 111 | Slower reaction rates are expected. |
| Hexane | 1.9 | Nonpolar | Aprotic | 69 | Very slow reaction rates are likely. |
| Methanol (MeOH) | 32.7 | Polar | Protic | 65 | Not Recommended. Can lead to side reactions. |
Experimental Protocols
General Protocol for the Monofluorination of a β-Ketoester
This protocol is adapted from a reported procedure and serves as a good starting point for optimization.
-
Reaction Setup: To a solution of the β-ketoester (1.0 equiv) in anhydrous dichloromethane (DCM) is added this compound (1.2 equiv).
-
Reaction Conditions: The reaction mixture is stirred at room temperature.
-
Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The aqueous layer is extracted with DCM. The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel. Note: The fluorinating reagent decomposes on silica gel, so ensure the reaction has gone to completion before purification.
Visualizing the Role of the Solvent
The solvent's role can be conceptualized as influencing the equilibrium and transition state of the fluorination reaction.
Caption: Solvent effect on the activation energy (Ea) of fluorination.
Troubleshooting Workflow
Sources
troubleshooting low conversion in fluorination of deactivated substrates
Technical Support Center: Fluorination of Deactivated Substrates
Welcome to the technical support center for troubleshooting low conversion in the fluorination of deactivated substrates. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with these demanding reactions. The following content is structured in a question-and-answer format to directly address common issues and provide actionable, scientifically-grounded solutions.
Initial Troubleshooting Workflow
Before diving into specific issues, it's crucial to approach troubleshooting systematically. Low conversion is rarely due to a single factor but often a combination of suboptimal parameters. The following workflow provides a logical progression for diagnosing the root cause of poor reaction performance.
Caption: General troubleshooting workflow for low conversion.
Frequently Asked Questions & Troubleshooting Guides
Part 1: Issues with Reagents and Substrates
Q1: My conversion is poor when attempting to fluorinate an electron-deficient arene using an electrophilic fluorinating agent like Selectfluor®. What are the most likely causes related to the substrate itself?
A1: This is a common and fundamental challenge. Deactivated aromatic rings are inherently poor nucleophiles, making them less reactive towards electrophilic fluorinating agents. The core issue is an electronic mismatch.
-
Insufficient Activation: Your substrate may simply not be electron-rich enough to react efficiently. Electrophilic fluorination works best on electron-rich aromatic compounds.[1] For highly deactivated systems (e.g., those with multiple nitro or cyano groups), this pathway is often not viable without a catalyst to either activate the substrate or the fluorinating agent.
-
C-H vs. Pre-functionalized Site: If you are attempting a direct C-H fluorination, the barrier is even higher. Direct C-H fluorination of electron-deficient azaarenes, for example, is difficult due to the high energy of the intermediate that would be formed.[2] It is often more effective to fluorinate a pre-functionalized site, such as an aryl halide or a phenol.
-
Catalyst Poisoning: If your substrate contains functional groups known to coordinate strongly to transition metals (e.g., unprotected thiols, certain nitrogen heterocycles), they can poison your catalyst if you are using a metal-catalyzed approach.
Q2: I am attempting a nucleophilic aromatic substitution (SNA_r_) on a deactivated aryl halide with a fluoride source (e.g., CsF, KF), but see little to no product. Why is this failing?
A2: While seemingly counterintuitive for a deactivated system, S_N_Ar reactions have specific electronic requirements that must be met.
-
Insufficient Activation by Electron-Withdrawing Groups (EWGs): For an S_N_Ar reaction to proceed, the aromatic ring must be significantly "activated" by the presence of strong EWGs (like -NO₂, -CN, -CF₃).[3][4] These groups are necessary to stabilize the negative charge of the crucial Meisenheimer intermediate.[3]
-
Incorrect Positioning of EWGs: The placement of these EWGs is critical. They must be located ortho or para to the leaving group (the halide).[3][4] An EWG in the meta position does not effectively delocalize the negative charge of the intermediate, leading to a drastically slower reaction rate and low yield.[3]
-
Fluoride Source and "Naked" Fluoride: The reactivity of the fluoride anion is a key challenge. It has a strong tendency to form hydrogen bonds, which reduces its nucleophilicity.[5] Conversely, completely "naked" fluoride is highly basic and can lead to undesired side reactions.[5] The choice of fluoride salt and the presence of any protic impurities are therefore critical. Using anhydrous fluoride sources like spray-dried KF or CsF, often in combination with a phase-transfer catalyst (e.g., 18-crown-6), is essential to generate a sufficiently nucleophilic, non-basic fluoride source.[5]
-
Leaving Group Ability in S_N_Ar: In S_N_Ar, the rate-determining step is typically the nucleophilic attack on the ring, not the departure of the leaving group.[6][7] Fluorine's high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon highly electrophilic and susceptible to attack.[6][7] This is why the leaving group ability in S_N_Ar is often the reverse of that in S_N_2 reactions: F > Cl > Br > I.[4][6] If your leaving group is I or Br, you may need more forcing conditions compared to Cl or F.
Q3: My fluorinating reagent (e.g., PhenoFluor, DAST) seems to be decomposing. What precautions should I take?
A3: Many fluorinating reagents are highly moisture-sensitive.
-
Hydrolysis: Reagents like PhenoFluor are sensitive to moisture and will hydrolyze, leading to unproductive consumption of the reagent.[8] It is imperative to use anhydrous solvents and reagents. The cesium fluoride (CsF) often used with PhenoFluor is hygroscopic and must be rigorously dried, for example, by heating under vacuum at 200 °C for 24 hours.[8]
-
Thermal Stability: Deoxyfluorination reagents like DAST (diethylaminosulfur trifluoride) have limited thermal stability and can decompose exothermically. It is crucial to follow recommended temperature limits. More stable alternatives like XtalFluor-E and XtalFluor-M have been developed.[9]
-
Handling: Always handle such reagents under an inert atmosphere (e.g., in a glovebox) and store them appropriately.[8] For reagents like PhenoFluor, using a pre-prepared, anhydrous solution in a solvent like toluene can improve reliability and ease of handling.[8]
Part 2: Reaction Condition Optimization
Q4: I am using a palladium-catalyzed method to fluorinate a deactivated aryl bromide, but the main product is the hydrodehalogenated arene. What is causing this and how can I fix it?
A4: Hydrodehalogenation is a common and frustrating side reaction in palladium-catalyzed cross-coupling. It suggests that the catalytic cycle is being intercepted before the desired C-F bond formation can occur.
-
Mechanism of Hydrodehalogenation: This side reaction often involves water as a hydrogen source.[10] The product distribution between the desired fluorination and the undesired hydrodehalogenation can be influenced by the choice of phosphine ligand.[10]
-
Ligand Choice: The ligand is paramount. For the challenging Ar-F reductive elimination step from the Pd(II) intermediate, sterically hindered biaryl monophosphine ligands are often required.[11][12] These bulky ligands help facilitate the difficult C-F bond-forming step and can prevent catalyst aggregation.[12] If your current ligand is not promoting reductive elimination effectively, the palladium intermediate may follow an alternative pathway leading to hydrodehalogenation.
-
Reaction Setup: Rigorously anhydrous conditions are crucial. The use of pre-dried reagents and solvents, and setting up the reaction in a glovebox can minimize this side reaction.[11]
Below is a protocol for screening ligands to address this issue.
Protocol: Ligand Screening for Minimizing Hydrodehalogenation
-
Preparation (in a glovebox):
-
Prepare a stock solution of your palladium precatalyst (e.g., Pd₂(dba)₃ or a suitable Pd(II) salt) in anhydrous dioxane.
-
Prepare separate stock solutions of various biaryl monophosphine ligands (e.g., SPhos, XPhos, RuPhos, and AdBrettPhos) in anhydrous dioxane. The Pd:Ligand ratio should typically be 1:2.
-
Prepare a stock solution containing your aryl bromide substrate and an internal standard (e.g., dodecane) in anhydrous dioxane.
-
-
Reaction Setup:
-
To an array of reaction vials, add your anhydrous fluoride source (e.g., CsF, previously dried).
-
Add the palladium precatalyst stock solution to each vial.
-
Add a different ligand stock solution to each respective vial.
-
Initiate the reactions by adding the substrate/internal standard stock solution.
-
-
Execution:
-
Seal the vials and place them in a pre-heated aluminum reaction block outside the glovebox.
-
Stir the reactions at the desired temperature (e.g., 110 °C) for a set time (e.g., 12-24 hours).
-
-
Analysis:
-
After cooling, quench the reactions with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Analyze the organic layer by GC-MS or LC-MS to determine the ratio of the desired aryl fluoride to the hydrodehalogenated byproduct.
-
-
Interpretation:
-
Identify the ligand that provides the highest ratio of fluorination to hydrodehalogenation. This ligand is the optimal choice for promoting the desired C-F reductive elimination over competing side reactions.
-
Q5: My reaction is clean but the conversion stalls at a low level, even after extended reaction times. What should I try?
A5: Stalled reactions often point to catalyst deactivation or an insufficient driving force.
-
Temperature: Many fluorination reactions, especially on deactivated systems, require significant thermal energy. A common temperature range is 80-120 °C.[5][13] If you are running the reaction at a lower temperature, a simple, incremental increase may be all that is needed.
-
Solvent: The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, or acetonitrile are commonly used because they can help dissolve inorganic fluoride salts and stabilize charged intermediates.[6] If your current solvent is not sufficiently polar, switching to one of these may improve the reaction rate.
-
Catalyst Loading: While not always the most elegant solution, increasing the catalyst loading (e.g., from 2 mol% to 5 or 10 mol%) can sometimes overcome slow turnover or partial deactivation to drive the reaction to completion.
Part 3: Advanced Strategies for Stubborn Substrates
Q6: I've optimized conditions, but my deactivated heterocyclic substrate still fails to undergo fluorination. Are there alternative strategies?
A6: Deactivated heterocycles are among the most challenging substrates. When standard thermal methods (S_N_Ar, Pd-coupling) fail, you may need to consider a completely different activation mode.
-
Photoredox Catalysis: This has emerged as a powerful tool for C-H functionalization under mild conditions.[14][15] For C-H fluorination, photoredox catalysis can enable the activation of otherwise inert C-H bonds in complex molecules.[16] This approach avoids the need for pre-functionalization (e.g., halogenation) and can offer unique selectivity.[16] The mechanism often involves a photocatalyst that, upon excitation by visible light, initiates a single-electron transfer (SET) process, generating a radical intermediate that can then be trapped by a fluorine source like Selectfluor®.[14][17]
-
Deoxyfluorination of Heteroaryl Alcohols: If your heterocycle can be prepared as a corresponding alcohol or phenol, deoxyfluorination is a powerful alternative. Reagents like PhenoFluor have been successfully applied to the deoxyfluorination of heteroaromatics.[8] This strategy transforms a readily available hydroxyl group into a C-F bond, bypassing issues of low ring reactivity.
The diagram below illustrates the conceptual difference between a traditional S_N_Ar approach and a modern photoredox C-H fluorination strategy.
Caption: Comparison of SNAr and Photoredox Fluorination Pathways.
Data Summary Table
The choice of fluorinating agent is critical. The table below summarizes common electrophilic agents suitable for various substrate types.
| Reagent Name | Acronym | Structure | Oxidizing Strength | Key Characteristics & Applications |
| Selectfluor® | F-TEDA-BF₄ | [Image of Selectfluor structure] | High | Bench-stable, crystalline solid. Widely applicable in metal-catalyzed, photocatalytic, and electrochemical fluorinations.[18] |
| N-Fluorobenzenesulfonimide | NFSI | [Image of NFSI structure] | High | Stable, crystalline solid. Often preferred for its stability and use in both mono- and difluorination reactions.[18] |
| N-Fluoro-o-benzenedisulfonimide | NFOBS | [Image of NFOBS structure] | Moderate | Useful for fluorinating carbon-centered nucleophiles like Grignard reagents and enolates.[1] |
References
- Troubleshooting low yields in nucleophilic substitution of fluoropyridines. Benchchem.
- Technical Support Center: Troubleshooting Low Yield in Nucleophilic Aromatic Substitution for Azides. Benchchem.
- Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central.
- Electrophilic fluorination. Wikipedia.
- Current Trends in Practical Fluorination Chemistry. Thermo Fisher Scientific.
- Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI.
- Development of N-F fluorinating agents and their fluorinations: Historical perspective. PubMed Central.
- The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. DSpace@MIT.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Development and application of decatungstate catalyzed C–H 18 F- and 19 F-fluorination, fluoroalkylation and beyond. The Royal Society of Chemistry.
- Palladium-Catalyzed Arylation of Fluoroalkylamines. PubMed Central.
- Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. Journal of the American Chemical Society.
- Photoredox-Catalyzed C–H Functionalization Reactions. Chemical Reviews.
- 15.4: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
- Cu-Mediated C–H 18F-Fluorination of Electron-Rich (Hetero)arenes. PubMed Central.
- Pd-Catalyzed Fluorination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics. Organic Process Research & Development.
- Photoredox Catalysis in Fluorination and Trifluoromethylation Reactions. Request PDF.
- Photoredox Catalysis in Organic Chemistry. ACS Publications.
- ELECTRON DEFICIENT FLUOROARENES: BRIDGING DEOXYFLUORINATION AND ANION-π INTERACTIONS TO PRODUCE NEW FLUORINATION REAGENTS. USD RED.
- 18F-Fluorination: Challenge and Opportunity for Organic Chemists. PubMed Central.
- Fluorination Approaches. Synthetic Methods in Drug Discovery: Volume 2.
- 18F-Fluorination: Challenge and Opportunity for Organic Chemists. ACS Publications.
- Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Macmillan Group.
- Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. MDPI.
- Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. The Weizmann Institute of Science.
Sources
- 1. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 16. Development and application of decatungstate catalyzed C–H 18 F- and 19 F-fluorination, fluoroalkylation and beyond - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04027E [pubs.rsc.org]
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- 18. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Catalyst Loading in Reactions with 1-Fluoro-3,3-dimethyl-1,2-benziodoxole
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for optimizing catalyst loading in fluorination reactions utilizing 1-Fluoro-3,3-dimethyl-1,2-benziodoxole. This guide is designed to provide you with in-depth technical insights, troubleshooting strategies, and practical protocols to enhance the efficiency and success of your experiments. As a powerful and versatile electrophilic fluorinating agent, this compound is instrumental in the synthesis of fluorinated organic compounds, which are of significant interest in pharmaceutical and agrochemical development.[1] Proper optimization of catalyst loading is critical to achieving high yields, selectivity, and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading range for reactions involving this compound?
A1: The optimal catalyst loading is highly dependent on the specific reaction, substrate, and catalyst type (e.g., Lewis acid, transition metal). However, a general starting point for optimization is typically in the range of 5 to 20 mol%.[2] For particularly efficient catalysts or highly reactive substrates, loadings as low as 1-2 mol% may be sufficient. Conversely, for challenging transformations, higher loadings may be necessary. It is always recommended to perform a catalyst loading screen to determine the optimal concentration for your specific system.
Q2: How does catalyst loading impact the reaction rate and yield?
A2: Generally, increasing the catalyst loading will increase the reaction rate, leading to a shorter reaction time. However, this relationship is not always linear. At a certain point, increasing the catalyst concentration may not significantly increase the rate further and could lead to diminishing returns in terms of yield. In some cases, excessively high catalyst loadings can even lead to the formation of side products or catalyst deactivation, ultimately reducing the overall yield.
Q3: Can the catalyst loading affect the selectivity of the reaction (e.g., chemo-, regio-, or enantioselectivity)?
A3: Absolutely. Catalyst loading can have a profound effect on selectivity. For instance, in enantioselective reactions, insufficient catalyst loading may lead to a slower catalyzed reaction, allowing the uncatalyzed background reaction to become more prominent, which typically results in a lower enantiomeric excess (ee). Conversely, an excessively high catalyst concentration could potentially lead to the formation of dimeric or aggregated catalyst species with different selectivity profiles. Therefore, optimizing catalyst loading is a critical step in developing highly selective transformations.
Q4: Are there any visible indicators of incorrect catalyst loading during the reaction?
A4: While not always the case, some visual cues might suggest issues with catalyst loading. For example, if a reaction is known to be homogeneous and you observe precipitation, it could indicate catalyst decomposition or insolubility at higher concentrations. A stalled reaction, where the starting material is no longer being consumed (as monitored by TLC or LC-MS), could point towards insufficient catalyst loading or catalyst deactivation. However, the most reliable method for assessing the reaction progress and the impact of catalyst loading is through analytical techniques.
Troubleshooting Guide
| Symptom | Potential Cause Related to Catalyst Loading | Suggested Solution |
| Low or No Conversion | 1. Insufficient Catalyst Loading: The catalyst concentration is too low to effectively promote the reaction. 2. Catalyst Deactivation: The catalyst is being consumed or deactivated by impurities in the starting materials or solvent. | 1. Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol%, then 15 mol%). 2. Ensure all reagents and solvents are pure and dry. Consider using a fresh batch of catalyst. |
| Reaction Stalls Prematurely | 1. Catalyst Deactivation: The active catalyst species is not stable under the reaction conditions for the required duration. 2. Product Inhibition: The product of the reaction may be coordinating to the catalyst and inhibiting its activity. | 1. Consider adding the catalyst in portions over the course of the reaction. 2. If product inhibition is suspected, try running the reaction at a lower concentration. |
| Formation of Significant Side Products | 1. Excessive Catalyst Loading: High catalyst concentration may promote undesired side reactions. 2. Background Reaction: The uncatalyzed reaction may be competing with the desired catalytic pathway. | 1. Reduce the catalyst loading. 2. If the background reaction is significant, a lower catalyst loading may still be beneficial if the desired reaction is much faster. |
| Poor Enantioselectivity | 1. Insufficient Catalyst Loading: The rate of the catalyzed reaction is not significantly faster than the non-enantioselective background reaction. | 1. Increase the loading of the chiral catalyst to favor the desired enantioselective pathway. |
| Inconsistent Results Between Batches | 1. Inaccurate Measurement of Catalyst: Small variations in the amount of a potent catalyst can lead to significant differences in reaction outcome. 2. Variable Catalyst Activity: The activity of the catalyst may vary between batches. | 1. Use a high-precision balance for weighing the catalyst. For very small quantities, consider preparing a stock solution of the catalyst. 2. If possible, titrate the active catalyst to determine its true concentration before use. |
Experimental Protocols
Protocol 1: Screening for Optimal Lewis Acid Catalyst Loading
This protocol outlines a systematic approach to determine the optimal loading of a Lewis acid catalyst for the fluorination of a generic β-keto ester using this compound.
Materials:
-
This compound
-
β-keto ester substrate
-
Lewis acid catalyst (e.g., Sc(OTf)₃, Cu(OTf)₂, etc.)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Reaction vials with stir bars
-
Standard laboratory glassware and equipment for inert atmosphere reactions (if required)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the β-keto ester substrate in the chosen anhydrous solvent (e.g., 0.2 M).
-
Prepare a stock solution of this compound in the same solvent (e.g., 0.3 M, 1.5 equivalents).
-
Prepare a stock solution of the Lewis acid catalyst (e.g., 0.05 M).
-
-
Reaction Setup:
-
Arrange a series of reaction vials, each with a stir bar.
-
To each vial, add the desired volume of the catalyst stock solution to achieve the target mol% (e.g., 1, 2, 5, 10, 15, and 20 mol%).
-
Include a control reaction with no catalyst.
-
-
Reaction Initiation and Monitoring:
-
To each vial, add the β-keto ester stock solution (e.g., 0.5 mL, 0.1 mmol).
-
Initiate the reactions by adding the this compound stock solution (e.g., 0.5 mL, 0.15 mmol).
-
Stir the reactions at the desired temperature (e.g., room temperature or elevated temperature).
-
Monitor the progress of each reaction at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) by taking small aliquots for analysis by TLC or LC-MS.
-
-
Work-up and Analysis:
-
Once the reactions are complete (or at a predetermined time point), quench the reactions (e.g., with a saturated aqueous solution of NaHCO₃).
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and analyze the crude product by ¹H NMR or GC-MS to determine the conversion and yield for each catalyst loading.
-
Data Presentation:
| Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Yield (%) |
| 0 | 24 | <5 | <5 |
| 1 | 24 | 30 | 25 |
| 2 | 24 | 65 | 60 |
| 5 | 12 | 95 | 90 |
| 10 | 6 | >99 | 95 |
| 15 | 4 | >99 | 94 |
| 20 | 4 | >99 | 92 |
This is example data and will vary depending on the specific reaction.
Visualizing the Catalytic Process
Catalytic Cycle of a Lewis Acid-Promoted Fluorination
The following diagram illustrates a plausible catalytic cycle for the Lewis acid-catalyzed fluorination of a β-keto ester with this compound. The concentration of the Lewis acid catalyst directly influences the rate of formation of the key activated intermediate.
Caption: Generalized catalytic cycle for Lewis acid-mediated fluorination.
Troubleshooting Workflow for Low Conversion
This workflow provides a logical sequence of steps to diagnose and resolve low conversion issues, with a focus on catalyst loading.
Sources
Validation & Comparative
A Researcher's Guide to Electrophilic Fluorination: Evaluating the Efficiency of Hypervalent Iodine(III) Reagents
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine can dramatically enhance a compound's metabolic stability, binding affinity, and lipophilicity. Among the array of methods for C-F bond formation, electrophilic fluorination has emerged as a powerful tool, offering distinct advantages in terms of substrate scope and functional group tolerance. Within this class, hypervalent iodine(III) reagents have garnered significant attention for their unique reactivity, mild reaction conditions, and often crystalline, easy-to-handle nature.
This guide provides an in-depth comparative analysis of the efficiency of various hypervalent iodine(III) fluorinating agents. We will delve into their reactivity, substrate scope, and mechanistic nuances, supported by experimental data to empower researchers in selecting the optimal reagent for their synthetic challenges. This document will also draw comparisons with other classes of electrophilic fluorinating agents to provide a comprehensive landscape of the available tools.
The Rise of Hypervalent Iodine(III) in Electrophilic Fluorination
Hypervalent iodine reagents are organic compounds with an iodine atom in a formal oxidation state higher than the usual +1. In the context of fluorination, I(III) reagents serve as electrophilic fluorine sources. Their appeal stems from several key characteristics:
-
Benchtop Stability: Many hypervalent iodine(III) fluorinating agents are stable, crystalline solids, simplifying handling and storage compared to gaseous or highly corrosive fluorinating agents.
-
Mild Reaction Conditions: Fluorinations using these reagents often proceed at or below room temperature, preserving sensitive functional groups within complex molecules.
-
Tunable Reactivity: The reactivity of hypervalent iodine(III) reagents can be modulated by altering the ligands on the iodine center, allowing for a degree of control over the fluorination process.
-
Unique Mechanistic Pathways: These reagents can participate in both ionic and radical fluorination pathways, opening up diverse synthetic possibilities.[1]
A Comparative Look at Key Hypervalent Iodine(III) Fluorinating Agents
The family of hypervalent iodine(III) fluorinating agents is diverse, with each member exhibiting distinct reactivity profiles. Here, we compare some of the most prominent examples.
F-TEDA-BF₄ (Selectfluor®)
Selectfluor®, a 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), is arguably the most widely used and commercially successful electrophilic fluorinating agent. While technically an N-F reagent, its development and application are deeply intertwined with the field of hypervalent iodine chemistry, and it serves as a crucial benchmark for comparison. It is known for its high reactivity, broad substrate scope, and ease of use.[2]
(Difluoroiodo)arenes (ArIF₂)
(Difluoroiodo)arenes are another important class of hypervalent iodine(III) fluorinating agents. Their reactivity can be tuned by modifying the substituents on the aromatic ring. Electron-withdrawing groups generally increase the electrophilicity of the fluorine atoms.
Cyclic Hypervalent Iodine(III) Fluorides
More recently, cyclic hypervalent iodine(III) fluorides, such as 2-fluoro-1,3-dihydro-1,1-dimethyl-2,1-benzoxiodole, have emerged as promising reagents. The cyclic structure can influence the reagent's stability and reactivity.
Performance Comparison: A Data-Driven Analysis
To provide a clear comparison of the efficiency of these reagents, the following table summarizes their performance in the α-fluorination of ketones, a common benchmark reaction.
| Reagent | Substrate | Product | Yield (%) | Reaction Conditions | Reference |
| Selectfluor® | Acetophenone | α-Fluoroacetophenone | 85 | MeCN, 40 °C, 24 h | [2] |
| Selectfluor® | 1,3-Diphenyl-1,3-propanedione | 2-Fluoro-1,3-diphenyl-1,3-propanedione | 99 | MeCN, 40 °C, 24 h (with organocatalyst) | [2] |
| p-Tolyl-IF₂ | Styrene | 1,1-Difluoro-2-phenylethane | Good | Pyridine·HF, CH₂Cl₂ | [3] |
| Fluoroiodane | Ethyl 3-oxo-3-phenylpropanoate | Ethyl 2-fluoro-3-oxo-3-phenylpropanoate | 94 | No solvent, 60 °C, 24h | [4] |
Key Observations:
-
Selectfluor® consistently delivers high yields for the α-fluorination of a variety of ketones, often under mild conditions.[2] The use of catalysts can further enhance its efficiency and enantioselectivity.
-
(Difluoroiodo)arenes , such as p-tolyl-IF₂, are effective for the fluorination of alkenes, leading to vicinal difluorides.[3] The reactivity is influenced by the fluoride source used in conjunction with the reagent.
-
Cyclic fluoroiodanes have shown excellent performance in the fluorination of β-ketoesters, with the advantage of sometimes requiring no solvent.[4]
Comparison with Other Electrophilic Fluorinating Agents
To provide a broader context, it is essential to compare hypervalent iodine(III) reagents with other classes of electrophilic fluorinating agents, such as N-F reagents.
| Reagent Class | Examples | Reactivity | Advantages | Disadvantages |
| Hypervalent Iodine(III) | Selectfluor®, ArIF₂, Cyclic Fluoroiodanes | Moderate to High | Benchtop stability, tunable reactivity, mild conditions | Can be more expensive, iodine-containing byproducts |
| N-F Reagents | NFSI, N-Fluoropyridinium salts | Moderate to High | High efficiency, broad substrate scope | Can be less stable, potential for side reactions |
Selectfluor® is often considered more reactive than N-Fluorobenzenesulfonimide (NFSI), a common N-F reagent.[5] The choice between these reagents often depends on the specific substrate and the desired level of reactivity.
Mechanistic Considerations: Ionic vs. Radical Pathways
The mechanism of fluorination by hypervalent iodine(III) reagents is a subject of ongoing research and can be substrate- and reagent-dependent. Two primary pathways are generally considered:
-
Ionic Mechanism: This pathway involves the nucleophilic attack of the substrate onto the electrophilic iodine center, followed by reductive elimination of the fluorinated product. This is often the operative mechanism in the fluorination of electron-rich substrates like enolates.
-
Single-Electron Transfer (SET) Mechanism: In some cases, particularly with substrates that are easily oxidized, a single-electron transfer from the substrate to the hypervalent iodine reagent can occur, generating a radical cation intermediate. This is then trapped by a fluoride source.[1]
The ability of hypervalent iodine(III) reagents to access both pathways contributes to their versatility.
Caption: Proposed ionic mechanism for fluorination with (difluoroiodo)arenes.
Caption: Proposed Single-Electron Transfer (SET) mechanism for fluorination.
Experimental Protocols
To illustrate the practical application of these reagents, here are representative protocols for the α-fluorination of a ketone and the fluorination of an alkene.
Protocol 1: α-Fluorination of Acetophenone with Selectfluor®
Materials:
-
Acetophenone (1.0 mmol)
-
Selectfluor® (1.1 mmol)
-
Acetonitrile (MeCN, 5 mL)
Procedure:
-
To a stirred solution of acetophenone in acetonitrile, add Selectfluor® in one portion at room temperature.
-
Heat the reaction mixture to 40 °C and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford α-fluoroacetophenone.
Protocol 2: Fluorination of Styrene with PhI(OCOCF₃)₂ and Pyridine·HF
Materials:
-
Styrene (1.0 mmol)
-
PhI(OCOCF₃)₂ (1.1 mmol)
-
Pyridine·HF (2.0 mmol)
-
Dichloromethane (CH₂Cl₂, 5 mL)
Procedure:
-
In a fume hood, dissolve PhI(OCOCF₃)₂ in dichloromethane in a fluorinated polyethylene bottle.
-
Cool the solution to 0 °C and slowly add pyridine·HF.
-
Add styrene to the reaction mixture dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by GC-MS.
-
Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 10 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield the difluorinated product.[3]
Conclusion and Future Outlook
Hypervalent iodine(III) fluorinating agents represent a valuable and versatile class of reagents for electrophilic fluorination. Their stability, mild reaction conditions, and tunable reactivity make them attractive alternatives to other fluorinating agents. Selectfluor® remains a dominant force in the field due to its high reactivity and broad applicability. However, the continued development of new (difluoroiodo)arenes and cyclic hypervalent iodine reagents is expanding the toolbox for chemists, offering unique reactivity profiles and selectivities.
Future research in this area will likely focus on the development of more economical and environmentally benign reagents, as well as the design of chiral hypervalent iodine(III) catalysts for highly enantioselective fluorinations. A deeper understanding of the reaction mechanisms will further enable the rational design of reagents and reaction conditions for even more challenging synthetic transformations.
References
-
Poorsadeghi, S., et al. (2022). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules, 27(19), 6665. [Link]
-
Sakthivel, K., et al. (2022). Recent progress in hypervalent iodine-mediated fluorination of organic compounds. Arkivoc, 2022(7), 138-165. [Link]
-
Geary, G. C., et al. (2013). Electrophilic fluorination using a hypervalent iodine reagent derived from fluoride. Chemical Communications, 49(81), 9263-9265. [Link]
-
Stuart, A. M., et al. (2024). Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides. Beilstein Journal of Organic Chemistry, 20, 1134-1143. [Link]
-
Singh, F. V., & Wirth, T. (2022). Progress in organocatalysis with hypervalent iodine catalysts. Chemical Society Reviews, 51(18), 8102-8139. [Link]
-
Rozatian, N., & Hodgson, D. R. W. (2021). Reactivities of electrophilic N–F fluorinating reagents. Chemical Communications, 57(5), 683-712. [Link]
-
Gulder, T., & Trauner, D. (2016). Hypervalent iodine(iii) fluorinations of alkenes and diazo compounds: new opportunities in fluorination chemistry. Chemical Society Reviews, 45(15), 4063-4078. [Link]
-
Rozatian, N., et al. (2018). A quantitative reactivity scale for electrophilic fluorinating reagents. Chemical Science, 9(46), 8690-8698. [Link]
-
Kita, Y., et al. (2002). Hypervalent Iodine-Mediated Fluorination of Styrene Derivatives: Stoichiometric and Catalytic Transformation to 2,2-Difluoroethylarenes. The Journal of Organic Chemistry, 67(22), 7871-7877. [Link]
-
Togni, A., et al. (2011). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews, 111(8), 4615-4669. [Link]
-
Zupan, M., et al. (2009). Role of Selectfluor® in the reported fluorination reaction. ResearchGate. [Link]
-
Organic Chemistry Portal. Fluoroketone and fluoroaldehyde synthesis by fluorination. [Link]
-
Wirth, T., et al. (2023). Selectfluor-Mediated Chlorination and Fluorination of Arenes: Late-Stage Functionalization of APIs and Its Biological Effects. Molecules, 28(15), 5851. [Link]
-
Zhdankin, V. V. (2024). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. Molecules, 29(18), 4268. [Link]
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A Senior Application Scientist's Guide to Modern Fluorinating Reagents: A Cost-Benefit Analysis
The strategic incorporation of fluorine into molecular scaffolds is a paramount strategy in the design of modern pharmaceuticals, agrochemicals, and advanced materials. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and modulated lipophilicity—have made organofluorine compounds ubiquitous in successful drug candidates. However, the synthesis of these compounds is often challenging, with the choice of fluorinating reagent being a critical decision point that profoundly impacts reaction efficiency, safety, and overall project cost. This guide provides an in-depth cost-benefit analysis of contemporary fluorinating reagents, grounded in experimental data, to empower researchers in making judicious and effective decisions for their synthetic campaigns.
The Dichotomy of Fluorination: Electrophilic vs. Nucleophilic Reagents
Modern fluorination chemistry is broadly divided into two mechanistic classes: electrophilic and nucleophilic fluorination.[1] Electrophilic ("F+") reagents are ideal for fluorinating electron-rich species like enolates and aromatic rings, while nucleophilic ("F-") reagents excel at displacing leaving groups or opening strained rings. The selection between these two classes is the first branch in the decision tree of fluorination strategy.
Caption: Initial decision-making in fluorination strategy.
Electrophilic Fluorinating Reagents: A Comparative Analysis
Electrophilic fluorinating reagents based on an N-F bond have largely superseded hazardous alternatives like elemental fluorine, offering greater stability and ease of handling.[2] Among these, Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) are the most prominent.
Selectfluor® (F-TEDA-BF₄) is a highly reactive and versatile electrophilic fluorinating agent.[3] Its high reactivity makes it effective for a broad range of substrates, including less nucleophilic ones. However, this reactivity can sometimes lead to side reactions or degradation of sensitive functional groups. From a cost perspective, Selectfluor® is a premium reagent, a factor that becomes significant at larger scales.[4]
N-Fluorobenzenesulfonimide (NFSI) is a crystalline, bench-stable solid that serves as a milder and more cost-effective alternative to Selectfluor®.[2][5] While generally less reactive, it is highly effective for the fluorination of a wide array of nucleophiles, including β-ketoesters, enolates, and activated aromatic systems.[5][6] Its stability and more moderate reactivity profile often translate to cleaner reactions and simpler purifications.
Table 1: Performance and Cost Comparison of Selectfluor® and NFSI
| Feature | Selectfluor® | NFSI | Rationale & Causality |
| Reactivity | Very High | High | The cationic nature of Selectfluor® renders its fluorine atom more electrophilic than the neutral NFSI. |
| Cost | The multi-step synthesis and purification of Selectfluor® contribute to its higher cost. | ||
| Safety/Handling | Crystalline solid, easy to handle.[3] | Crystalline, bench-stable solid.[5] | Both are significant improvements over gaseous or highly corrosive reagents. |
| Substrate Scope | Broad, including less reactive substrates. | Broad, particularly for activated systems. | Selectfluor®'s higher reactivity allows it to fluorinate a wider range of nucleophiles. |
Supporting Experimental Data: α-Fluorination of a β-Ketoester
The α-fluorination of β-ketoesters is a common transformation in medicinal chemistry. A comparative study highlights the efficacy of both reagents.
Reaction: (A generic scheme showing a beta-ketoester reacting with an "F+" source to yield the alpha-fluoro-beta-ketoester)
| Reagent | Conditions | Yield | Reference |
| Selectfluor® | Acetonitrile, room temp, 2h | 92% | |
| NFSI | THF, -78 °C to rt, 4h | 85% |
Experimental Protocol: Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®
This protocol demonstrates a practical application of Selectfluor® in the synthesis of fluorinated heterocycles.[7]
-
Preparation: In a flame-dried, argon-purged flask, dissolve the 1,2-dihydropyridine (0.5 mmol) in dry acetonitrile (5 mL) in the presence of 3 Å molecular sieves.
-
Reagent Addition: Cool the solution to 0 °C. Slowly add a solution of Selectfluor® (0.170 g, 0.5 mmol) in dry acetonitrile (5 mL) dropwise.
-
Reaction: Stir the reaction mixture at 0 °C for 10 minutes, then allow it to warm to room temperature.
-
Work-up: Concentrate the reaction mixture in vacuo. Dilute the residue with diethyl ether (15 mL) and filter to remove insoluble byproducts.
-
Isolation: Evaporate the filtrate in vacuo to yield the 3-fluoro-3,6-dihydropyridine product (typically 82-97% yield).[7]
Nucleophilic Fluorinating Reagents: Balancing Potency and Safety
Nucleophilic fluorination, particularly the conversion of alcohols to alkyl fluorides (deoxofluorination), is a cornerstone of organofluorine synthesis. The choice of reagent in this class is often a direct trade-off between reactivity and safety.
DAST (Diethylaminosulfur Trifluoride) and Deoxo-Fluor® have long been the workhorses for deoxofluorination. They are highly effective but are liquids with significant safety concerns, including thermal instability and violent reactions with water.[8][9] DAST, in particular, has a propensity for explosive decomposition at elevated temperatures. Deoxo-Fluor® was developed as a more thermally stable alternative, though it shares many of DAST's handling challenges.[8]
XtalFluor-E® and XtalFluor-M® are crystalline aminodifluorosulfinium salts that represent a significant safety advancement over DAST and Deoxo-Fluor®.[10] Their solid nature and enhanced thermal stability make them much easier and safer to handle.[10][11][12] While they are effective deoxofluorinating reagents, they often require a promoter, such as a fluoride source or a base, to achieve optimal reactivity.[10]
PyFluor is a more recent addition to the deoxofluorination toolkit. It is an inexpensive, bench-stable solid reagent that offers high selectivity for substitution over elimination, a common side reaction in deoxofluorinations.[3][13][14] The trade-off for its low cost and high stability is that it generally requires longer reaction times and basic conditions.[14]
Table 2: Performance and Cost Comparison of Nucleophilic Deoxofluorination Reagents
| Feature | DAST / Deoxo-Fluor® | XtalFluor® Reagents | PyFluor | Rationale & Causality |
| Reactivity | High | High (with promoter) | Moderate | DAST and its analogs are inherently more reactive but less stable. XtalFluor® requires activation to generate the reactive species. PyFluor's mechanism involves a slower, base-assisted displacement. |
| Safety | Low (liquids, thermally unstable) | High (crystalline, thermally stable) | High (stable solid) | The crystalline lattice of XtalFluor® and PyFluor contributes to their significantly higher decomposition temperatures compared to the liquid DAST reagents. |
| Cost | $ | PyFluor's synthesis from inexpensive starting materials makes it a highly economical option.[13] XtalFluor® reagents have a more complex synthesis, contributing to their higher cost. | ||
| Handling | Requires care; moisture-sensitive, fuming liquids. | Easy to handle crystalline solids. | Easy to handle solid. | The solid nature of XtalFluor® and PyFluor eliminates the hazards associated with handling volatile, corrosive liquids. |
Supporting Experimental Data: Deoxofluorination of a Steroidal Alcohol
The late-stage fluorination of complex molecules like steroids is a critical application where reagent choice is paramount.
Reaction: (A generic scheme showing a steroid with a secondary alcohol being converted to the corresponding fluoride)
| Reagent | Conditions | Yield | Comments | Reference |
| DAST | CH₂Cl₂, 0 °C to rt | 17% | Significant side product formation. | |
| AlkylFluor (related to XtalFluor®) | KF, 1,4-dioxane, 100 °C | 81% | High yield and clean conversion. | |
| PyFluor | DBU, Toluene, rt | 75% (for a similar steroid) | Mild conditions, good yield. |
Experimental Protocol: Deoxofluorination of an Aromatic Aldehyde with XtalFluor-E®
This protocol illustrates the use of a modern, safer deoxofluorinating agent.[15]
-
Preparation: To a vial, add the aromatic aldehyde (1.0 mmol) and XtalFluor-E® (1.2 mmol).
-
Solvent and Additive: Add dichloromethane (DCM) as the solvent, followed by the addition of triethylamine trihydrofluoride (Et₃N·3HF) (0.2 mmol) as a promoter.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to yield the gem-difluorinated product.
Caption: Workflow for the deoxofluorination of an aldehyde using XtalFluor-E®.
The Cost-Benefit Calculus: A Holistic View
A simple comparison of the price-per-gram of fluorinating reagents is a flawed metric. A comprehensive cost-benefit analysis must consider the following:
-
Cost of Failure: A low-yield reaction necessitates time-consuming optimization, repeat experiments, and purification of complex mixtures, all of which have significant associated labor and material costs. A more expensive but reliable reagent can be more economical in the long run.
-
Safety and Infrastructure: The use of hazardous reagents like DAST may require specialized equipment (e.g., Teflon-coated reactors), rigorous safety protocols, and extensive training, all of which represent tangible costs.[16][17] The adoption of safer, solid reagents can mitigate these expenses.
-
Throughput and Time-to-Result: In a drug discovery setting, speed is critical. A reagent that provides clean, high-yielding reactions with simple purifications accelerates the synthesis-testing cycle, adding immense value to a project.
-
Scale-Up Feasibility: A reagent's thermal stability, cost, and handling characteristics are paramount when considering a reaction for scale-up. Reagents like PyFluor and XtalFluor® are increasingly favored for process chemistry due to their superior safety profiles.
Conclusion and Future Outlook
The modern arsenal of fluorinating reagents offers chemists an unprecedented ability to tailor their approach to the specific demands of their synthetic targets. While highly reactive reagents like Selectfluor® and DAST remain valuable for certain applications, the trend is undeniably towards safer, more stable, and highly selective alternatives. Crystalline, easy-to-handle reagents such as NFSI, XtalFluor®, and PyFluor are not merely incremental improvements; they represent a paradigm shift in the practical execution of fluorination chemistry. By moving beyond a simple price analysis to a holistic cost-benefit evaluation that encompasses safety, efficiency, and scalability, researchers can unlock the full potential of fluorine in their molecular designs, paving the way for the next generation of innovative medicines and materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
